![molecular formula C16H10ClN5OS B237869 3-chloro-N-(4-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-ylphenyl)benzamide](/img/structure/B237869.png)
3-chloro-N-(4-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-ylphenyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-chloro-N-(4-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-ylphenyl)benzamide is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound belongs to the class of thiadiazole derivatives and has been found to exhibit a range of interesting biological activities.
Aplicaciones Científicas De Investigación
3-chloro-N-(4-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-ylphenyl)benzamide has been extensively studied for its potential applications in scientific research. It has been found to exhibit a range of interesting biological activities, including antitumor, antifungal, and antibacterial properties. Additionally, this compound has been shown to have potential as an anti-inflammatory and antioxidant agent.
Mecanismo De Acción
The mechanism of action of 3-chloro-N-(4-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-ylphenyl)benzamide is not fully understood. However, it is believed to act through the inhibition of certain enzymes and signaling pathways that are involved in the growth and proliferation of cancer cells. Additionally, this compound has been shown to have antioxidant and anti-inflammatory effects, which may contribute to its potential therapeutic benefits.
Biochemical and Physiological Effects:
Studies have shown that 3-chloro-N-(4-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-ylphenyl)benzamide can induce apoptosis (programmed cell death) in cancer cells, inhibit tumor growth, and reduce inflammation. This compound has also been shown to have antibacterial and antifungal properties, which may make it useful in the treatment of infectious diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 3-chloro-N-(4-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-ylphenyl)benzamide in lab experiments is its potential as a therapeutic agent for a range of diseases. Additionally, this compound is relatively easy to synthesize and has been shown to be stable under a range of conditions. However, one limitation of using this compound in lab experiments is that its mechanism of action is not fully understood, which may make it difficult to optimize its therapeutic potential.
Direcciones Futuras
There are a number of future directions for research on 3-chloro-N-(4-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-ylphenyl)benzamide. One direction is to further investigate its mechanism of action in order to optimize its therapeutic potential. Additionally, this compound could be further studied for its potential applications in the treatment of infectious diseases, as well as its potential as an anti-inflammatory and antioxidant agent. Finally, future research could focus on developing more efficient and cost-effective synthesis methods for this compound.
Métodos De Síntesis
The synthesis of 3-chloro-N-(4-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-ylphenyl)benzamide involves the reaction of 4-amino-3-chlorobenzoic acid with thiosemicarbazide and subsequent cyclization with triethylorthoformate. The final product is obtained through the reaction of the intermediate compound with 4-(2-bromoacetyl)phenylhydrazine.
Propiedades
Nombre del producto |
3-chloro-N-(4-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-ylphenyl)benzamide |
|---|---|
Fórmula molecular |
C16H10ClN5OS |
Peso molecular |
355.8 g/mol |
Nombre IUPAC |
3-chloro-N-[4-([1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]benzamide |
InChI |
InChI=1S/C16H10ClN5OS/c17-12-3-1-2-11(8-12)14(23)19-13-6-4-10(5-7-13)15-21-22-9-18-20-16(22)24-15/h1-9H,(H,19,23) |
Clave InChI |
HPMRPMAPACQRKY-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC(=C1)Cl)C(=O)NC2=CC=C(C=C2)C3=NN4C=NN=C4S3 |
SMILES canónico |
C1=CC(=CC(=C1)Cl)C(=O)NC2=CC=C(C=C2)C3=NN4C=NN=C4S3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





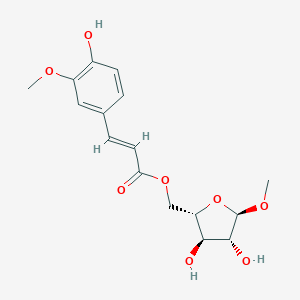

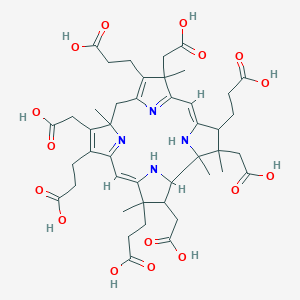
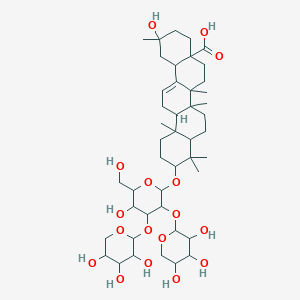



![3,5-dichloro-N-[(2-hydroxy-5-methylphenyl)carbamothioyl]-2-methoxybenzamide](/img/structure/B237824.png)
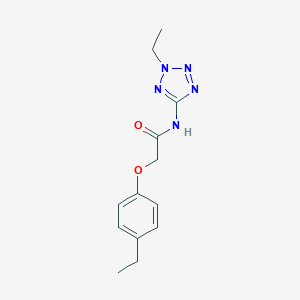
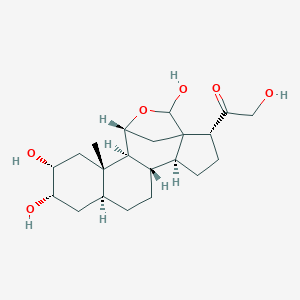
![4-ethyl-N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]benzamide](/img/structure/B237839.png)
![N-({4-[5-(hydroxymethyl)furan-2-yl]phenyl}carbamothioyl)-1-benzofuran-2-carboxamide](/img/structure/B237849.png)